Glucobrassicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Health Benefits of Glucobrassicin

One of the most actively researched aspects of glucobrassicin is its potential to contribute to human health. When consumed, glucobrassicin is broken down by the enzyme myrosinase, releasing various bioactive compounds, including indole-3-carbinol (I3C) and its derivative sulforaphane. These breakdown products have been studied for their potential:

- Chemopreventive properties: Research suggests that glucobrassicin breakdown products, particularly sulforaphane, may possess anti-carcinogenic properties. Studies have shown their potential to modulate various cellular processes involved in cancer development, such as cell cycle arrest, apoptosis (programmed cell death), and detoxification []. However, further research is needed to fully understand these potential benefits and their application in humans.

- Antioxidant activity: Glucobrassicin and its breakdown products have also been investigated for their potential antioxidant properties. These compounds may help scavenge free radicals in the body, potentially contributing to the prevention of chronic diseases associated with oxidative stress [].

Glucobrassicin in Plant Physiology

Beyond its potential health benefits, glucobrassicin plays a vital role in the plant's defense mechanisms. When a plant is damaged by insects or herbivores, the breakdown of glucobrassicin releases compounds with insecticidal and antibacterial properties, deterring further damage [].

Recent research also suggests that glucobrassicin may function as a source of auxin, a plant hormone crucial for growth and development. Studies have shown that under drought stress conditions, plants convert glucobrassicin into indole-3-acetonitrile (IAN), a precursor to the active auxin indole-3-acetic acid (IAA) []. This finding suggests a novel role for glucobrassicin in plant stress adaptation.

Glucobrassicin is a type of glucosinolate, a class of naturally occurring compounds found primarily in cruciferous vegetables such as broccoli, cabbage, and mustard. It is particularly notable for its indole structure, specifically as 3-indolylmethyl glucosinolate. This compound plays a significant role in plant defense mechanisms and has been associated with various health benefits in humans due to its bioactive degradation products, particularly indole-3-carbinol (I3C) and thiocyanate ions .

The biological activity of glucobrassicin is attributed to its breakdown product, I3MIT. I3MIT is believed to exert its effects through various mechanisms, including:

- Phase II enzyme induction: I3MIT can induce the activity of enzymes involved in detoxification, potentially protecting cells from DNA damage [].

- Histone deacetylase inhibition: I3MIT might inhibit the activity of enzymes that regulate gene expression, potentially impacting cell proliferation and survival.

The primary chemical reaction involving glucobrassicin is its hydrolysis by the enzyme myrosinase, which occurs when plant tissues are damaged. This enzymatic reaction leads to the formation of several products:

- Indole-3-carbinol: A significant product with potential anticancer properties.

- Thiocyanate ion: Known for its antimicrobial effects.

- Glucose and sulfate: These are also released during the hydrolysis process .

The instability of the isothiocyanate derivative (indol-3-ylmethylisothiocyanate) derived from glucobrassicin means it is rarely detected in isolation; instead, the hydrolysis products dominate the chemical landscape following glucobrassicin breakdown .

Glucobrassicin exhibits several biological activities:

- Anticancer Properties: Indole-3-carbinol, a breakdown product, has been studied for its potential to inhibit cancer cell growth and induce apoptosis in various cancer types.

- Hormonal Regulation: The compound has been linked to estrogen metabolism, potentially influencing hormone-related cancers.

- Insect Behavior: Glucobrassicin acts as an egg-laying stimulant for certain butterflies, indicating its ecological role in plant-insect interactions .

The biosynthesis of glucobrassicin begins with the amino acid tryptophan. The process involves several enzymatic steps:

- Tryptophan is converted to indole-3-acetaldoxime through cytochrome P450 enzymes.

- A subsequent monooxygenase reaction produces an intermediate compound.

- A conjugation reaction with cysteine leads to the formation of an S-alkylthiohydroximate derivative.

- Cleavage by a carbon-sulfur lyase produces a free thiol.

- Finally, glucosylation occurs, attaching a glucose molecule to form glucobrassicin .

Studies have shown that glucobrassicin interacts with various biological systems:

- Enzymatic Interactions: The hydrolysis of glucobrassicin by myrosinase illustrates its dynamic interaction with enzymes in plant tissues.

- Human Metabolism: Research indicates that indole-3-carbinol can influence metabolic pathways related to estrogen metabolism, suggesting implications for hormonal health .

- Ecological Interactions: The compound's role as an insect stimulant highlights its importance in ecological studies regarding plant defenses against herbivores .

Several compounds are structurally or functionally similar to glucobrassicin. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Neoglucobrassicin | Glucosinolate | A derivative often found alongside glucobrassicin; less studied. |

| 4-Hydroxyglucobrassicin | Glucosinolate | Known for potential roles in plant defense against pathogens. |

| 4-Methoxyglucobrassicin | Glucosinolate | Recently identified as a signaling molecule in plant defense. |

| 1-Methoxyglucobrassicin | Glucosinolate | Similar structure but different biological activities compared to glucobrassicin. |

| 1-Sulfoglucobrassicin | Glucosinolate | Rarely found; unique due to its sulfur content affecting bioactivity. |

Glucobrassicin stands out due to its specific degradation products and their associated health benefits, particularly the anticancer properties attributed to indole-3-carbinol. This uniqueness makes it a significant focus of research within both nutritional science and agricultural studies .

Molecular Architecture: International Union of Pure and Applied Chemistry Specification and Stereochemical Features

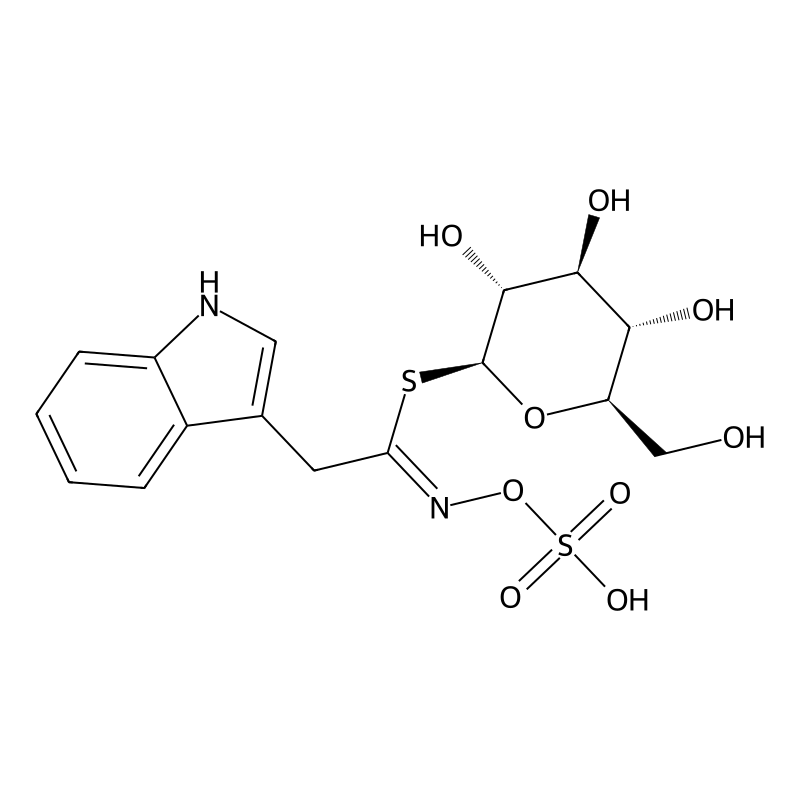

Glucobrassicin exhibits a complex molecular architecture characterized by its distinctive indole glucosinolate structure [1] [2]. The compound possesses the molecular formula C₁₆H₂₀N₂O₉S₂ with a molecular weight of 448.47 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for glucobrassicin is 1-S-[(1Z)-2-(1H-Indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-β-D-glucopyranose [1] [3] [6].

The molecular structure incorporates several key stereochemical features that define its three-dimensional conformation [1] [3]. The compound contains five defined stereocenters within its glucopyranose moiety, exhibiting (2S,3R,4S,5S,6R) stereochemistry [1] [7]. The double-bond geometry around the central oxime group demonstrates Z-configuration, which is critical for the compound's biological activity and stability [5] [7].

The indole ring system forms the aglycone portion of the molecule, connected through a thioether linkage to the glucose moiety [2] [3]. This thioglucosidic bond represents the characteristic structural feature that distinguishes glucosinolates from other naturally occurring glycosides [9] [10]. The sulfonate group attached to the oxime nitrogen provides the compound with its characteristic acidic properties, contributing to a predicted pKa value of -3.05 ± 0.18 [4].

Table 1. Physicochemical Properties of Glucobrassicin

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₉S₂ | [1] [2] [3] [4] |

| Molecular Weight (g/mol) | 448.47 | [1] [2] [3] [4] |

| Melting Point (°C) | 149-150 | [4] |

| Density (g/cm³) | 1.80 ± 0.1 (Predicted) | [4] |

| pKa | -3.05 ± 0.18 (Predicted) | [4] |

| CAS Registry Number | 4356-52-9 | [2] [3] [4] |

| UNII | EA6EH0IU89 | [1] [4] |

| LogP | 0.45720 | [28] |

| Polar Surface Area (Ų) | 215.58 | [28] |

| Monoisotopic Mass | 448.061022 | [3] [6] |

The polar surface area of 215.58 Ų indicates significant hydrophilic character, which influences the compound's solubility and membrane permeability properties [28]. The relatively low LogP value of 0.45720 confirms the predominantly hydrophilic nature of glucobrassicin, consistent with its glycosidic structure [28].

Derivative Forms: Methoxy-, Hydroxy-, and Sulfonated Variants

Glucobrassicin serves as the parent compound for numerous naturally occurring derivatives that exhibit structural modifications primarily on the indole ring system [2] [13]. These derivatives represent important variants found in cruciferous plants and demonstrate diverse biological activities and stability profiles [2] [14].

The methoxy-substituted derivatives include 1-methoxyglucobrassicin, commonly known as neoglucobrassicin, which bears a methoxy group at the nitrogen position of the indole ring [2] [14] [17]. This compound exhibits the molecular formula C₁₇H₂₂N₂O₁₀S₂ with a molecular weight of 478.5 grams per mole [17]. Another significant methoxy derivative is 4-methoxyglucobrassicin, featuring methoxy substitution at the 4-position of the indole ring [13] [16]. Research has demonstrated that 4-methoxyglucobrassicin functions as a signal molecule in plant defense mechanisms against bacterial and fungal pathogens [2].

The 1,4-dimethoxyglucobrassicin represents a more complex derivative containing both nitrogen-methoxy and 4-methoxy substitutions on the indole ring system [34] [36]. This compound exhibits the molecular formula C₁₈H₂₄N₂O₁₁S₂ with a molecular weight of 508.5 grams per mole [34]. The dual methoxy substitutions significantly alter the compound's physicochemical properties and biological activity compared to the parent glucobrassicin [36].

Hydroxy-substituted variants include 4-hydroxyglucobrassicin, which contains a hydroxyl group at the 4-position of the indole ring [15]. This derivative demonstrates the molecular formula C₁₆H₂₀N₂O₁₀S₂ with a molecular weight of 464.467 grams per mole [15]. The 4-hydroxyglucobrassicin exhibits enhanced hydrophilic properties compared to the parent compound due to the additional hydroxyl functionality [15].

The sulfonated derivative, 1-sulfoglucobrassicin, represents one of the most structurally modified variants of glucobrassicin [12] [33]. This compound contains an additional sulfo group attached to the indole nitrogen, resulting in the molecular formula C₁₆H₂₀N₂O₁₂S₃ and a molecular weight of 528.54 grams per mole [33]. The 1-sulfoglucobrassicin exhibits significantly different chemical properties due to the presence of the additional sulfonic acid group [12].

Table 2. Glucobrassicin Derivative Forms

| Derivative Name | Molecular Formula | Molecular Weight (g/mol) | Structural Modification | Source Reference |

|---|---|---|---|---|

| Glucobrassicin (parent compound) | C₁₆H₂₀N₂O₉S₂ | 448.47 | Parent structure | [1] [2] [3] |

| 1-Methoxyglucobrassicin (Neoglucobrassicin) | C₁₇H₂₂N₂O₁₀S₂ | 478.5 | N-methoxy substitution on indole | [2] [14] [17] |

| 4-Hydroxyglucobrassicin | C₁₆H₂₀N₂O₁₀S₂ | 464.467 | 4-hydroxy substitution on indole ring | [15] |

| 4-Methoxyglucobrassicin | C₁₇H₂₂N₂O₁₀S₂ | 478.5 | 4-methoxy substitution on indole ring | [13] [16] |

| 1,4-Dimethoxyglucobrassicin | C₁₈H₂₄N₂O₁₁S₂ | 508.5 | Both N-methoxy and 4-methoxy substitutions | [34] [36] |

| 1-Sulfoglucobrassicin | C₁₆H₂₀N₂O₁₂S₃ | 528.54 | N-sulfo substitution on indole | [12] [33] |

| 6′-Isoferuloylglucobrassicin | C₂₆H₂₈N₂O₁₃S₂ | 612.6 | Isoferuloyl ester at 6′ position | [2] [36] |

The 6′-isoferuloylglucobrassicin represents an ester derivative where an isoferuloyl group is attached to the 6′ position of the glucose moiety [2] [36]. This derivative exhibits the largest molecular weight among known glucobrassicin variants at 612.6 grams per mole [36]. These derivatives collectively demonstrate the structural diversity possible within the glucobrassicin family and their varying occurrence patterns in different Brassica species [2] [36].

Stability Under Environmental and Processing Conditions

The stability of glucobrassicin under various environmental and processing conditions has been extensively investigated, revealing significant susceptibility to thermal degradation and pH-dependent hydrolysis [18] [21]. Research demonstrates that glucobrassicin exhibits variable stability profiles depending on the plant matrix and specific environmental parameters [18] [20].

Thermal stability studies conducted at 100°C reveal substantial differences in glucobrassicin degradation rates across different Brassica vegetables [18] [20] [23]. The degradation follows first-order kinetics with rate constants varying significantly between plant matrices [18] [23]. Red cabbage exhibits the highest thermal stability for glucobrassicin with a degradation rate constant of 0.8 × 10⁻² per minute, while Brussels sprouts demonstrate the lowest stability with a rate constant of 4.9 × 10⁻² per minute [18] [20].

Studies using pure synthetic glucobrassicin in aqueous solution at 100°C demonstrate that approximately 10% of the original compound degrades after one hour of heating [21]. This thermal breakdown produces a unique degradation compound identified as 2-(3′-indolylmethyl)glucobrassicin, representing a condensation product formed through thermal rearrangement [21]. The formation of this degradation product provides evidence for the complex thermal chemistry of glucobrassicin under processing conditions [8] [21].

Table 3. Thermal Stability of Glucobrassicin in Different Brassica Vegetables at 100°C

| Vegetable Type | Degradation Rate Constant (kd × 10⁻² min⁻¹) | Relative Stability | Initial Content (μmol/100g FW) | Source Reference |

|---|---|---|---|---|

| Red Cabbage | 0.8 | Most stable | 13.0 | [18] [20] [23] |

| Broccoli | 1.5 | Moderate stability | 28.3 | [18] [20] [23] |

| Brussels Sprouts | 4.9 | Least stable | 78.0 | [18] [20] [23] |

| Pak Choi | 2.5 | Moderate stability | 2.6 | [18] [20] [23] |

| Chinese Cabbage | 2.7 | Moderate stability | 3.5 | [18] [20] [23] |

The pH environment significantly influences glucobrassicin stability and degradation pathways [25] [27]. Under acidic conditions, glucobrassicin degradation is enhanced, with very acidic conditions (pH < 1) preventing the formation of typical glucosinolate breakdown products [27]. Alkaline conditions (pH 10) promote degradation patterns similar to enzymatic hydrolysis, favoring isothiocyanate formation over nitrile products [27].

Storage conditions substantially affect glucobrassicin stability in processed plant materials [19] [22]. Studies demonstrate that 24-hour storage at 4°C results in glucobrassicin content decreases ranging from 12% to 32%, depending on prior cooking time [19]. Among individual glucosinolates studied, glucobrassicin exhibited the least storage-related losses compared to other glucosinolates such as sinigrin [19].

Under gastric digestion conditions, glucobrassicin demonstrates particular vulnerability compared to other glucosinolates [25]. Research indicates that glucobrassicin represents the most vulnerable glucosinolate under in vitro gastric conditions, while glucoraphanin exhibits the highest stability [25]. This differential stability under physiological conditions has important implications for understanding glucobrassicin bioavailability and metabolism [25].

XLogP3

UNII

Wikipedia

Glucobrassicin